2,7-diamino-4-(2,6-difluorophenyl)-4H-chromene-3-carbonitrile
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Overview
Description
2,7-diamino-4-(2,6-difluorophenyl)-4H-chromene-3-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of amino groups and difluorophenyl substituents further enhances its chemical reactivity and potential utility in various applications.
Preparation Methods
The synthesis of 2,7-diamino-4-(2,6-difluorophenyl)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a phenol derivative and an aldehyde under acidic or basic conditions.
Introduction of Amino Groups: The amino groups can be introduced via nucleophilic substitution reactions using amine reagents.
Addition of Difluorophenyl Group: The difluorophenyl group can be added through a Friedel-Crafts acylation reaction using a difluorobenzene derivative and a suitable catalyst.
Formation of the Carbonitrile Group: This can be achieved through a cyanation reaction using a suitable cyanide source.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of automated reactors and continuous flow processes to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
2,7-diamino-4-(2,6-difluorophenyl)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its corresponding reduced forms.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents such as ethanol, methanol, and dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,7-diamino-4-(2,6-difluorophenyl)-4H-chromene-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2,7-diamino-4-(2,6-difluorophenyl)-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
2,7-diamino-4-(2,6-difluorophenyl)-4H-chromene-3-carbonitrile can be compared with other similar compounds, such as:
4H-chromene derivatives: These compounds share the chromene core structure but differ in the substituents attached to the core.
Amino-substituted chromenes: These compounds have amino groups attached to the chromene core but may lack the difluorophenyl and carbonitrile groups.
Difluorophenyl-substituted compounds: These compounds contain the difluorophenyl group but may have different core structures and other substituents.
Properties
Molecular Formula |
C16H11F2N3O |
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Molecular Weight |
299.27 g/mol |
IUPAC Name |
2,7-diamino-4-(2,6-difluorophenyl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C16H11F2N3O/c17-11-2-1-3-12(18)15(11)14-9-5-4-8(20)6-13(9)22-16(21)10(14)7-19/h1-6,14H,20-21H2 |
InChI Key |
RHQSKHPUNYDIOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N)F |
Origin of Product |
United States |
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